



## An In-depth Technical Guide to CK2 Inhibitor "Compound 14"

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | CK2-IN-14 |           |  |  |  |
| Cat. No.:            | B15542664 | Get Quote |  |  |  |

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of a potent Casein Kinase 2 (CK2) inhibitor, frequently cited in scientific literature as "compound 14." Due to the non-standardized nomenclature, this guide will focus on the most extensively characterized molecule referred to as "compound 14," a 4,5,6,7-tetrabromobenzotriazole (TBB) derivative, while also presenting data on other inhibitors designated with the same number to provide a comparative landscape for researchers.

## Core Compound Profile: The TBB-Derivative (CK2-IN-14)

The primary subject of this guide is a novel derivative of 4,5,6,7-tetrabromobenzotriazole, which will be referred to as **CK2-IN-14** (TBB Derivative) for clarity. This compound has been characterized as a potent and selective inhibitor of human protein kinase CK2.

#### **Chemical Structure and Properties**

**CK2-IN-14** (TBB Derivative) is synthesized through a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), commonly known as "click chemistry"[1]. The core structure consists of a 4,5,6,7-tetrabromobenzotriazole scaffold linked to a substituted triazole ring.

Caption: Chemical structure of CK2-IN-14 (TBB Derivative).

Table 1: Chemical Properties of CK2-IN-14 (TBB Derivative) and Parent Compound



| Property                                           | Value                                                                      | Source            |
|----------------------------------------------------|----------------------------------------------------------------------------|-------------------|
| CK2-IN-14 (TBB Derivative)                         |                                                                            |                   |
| Molecular Formula                                  | C12H10Br4N7                                                                | Calculated        |
| Molecular Weight                                   | 607.98 g/mol                                                               | Calculated        |
| 4,5,6,7- Tetrabromobenzotriazole (Parent Compound) |                                                                            |                   |
| Molecular Formula                                  | C6HBr4N3                                                                   | PubChem CID: 1694 |
| Molecular Weight                                   | 434.71 g/mol                                                               | PubChem CID: 1694 |
| IUPAC Name                                         | 4,5,6,7-tetrabromo-1H-<br>benzotriazole                                    | PubChem CID: 1694 |
| InChI                                              | InChI=1S/C6HBr4N3/c7-1-<br>2(8)4(10)6-5(3(1)9)11-13-12-<br>6/h(H,11,12,13) | PubChem CID: 1694 |
| InChIKey                                           | OMZYUVOATZSGJY-<br>UHFFFAOYSA-N                                            | PubChem CID: 1694 |
| SMILES                                             | C1=C(C2=C(C(=C1Br)Br)N=N<br>N2)Br                                          | PubChem CID: 1694 |

# Comparative Analysis of "Compound 14" CK2 Inhibitors

Several distinct chemical entities have been designated as "compound 14" in the literature. The following table summarizes their quantitative inhibitory data to facilitate comparison.

Table 2: Quantitative Inhibitory Data for Various "Compound 14" CK2 Inhibitors



| Compound<br>Designation                     | Chemical<br>Class                                     | Target     | Assay Type                   | Potency<br>(IC50 / Ki) | Reference |
|---------------------------------------------|-------------------------------------------------------|------------|------------------------------|------------------------|-----------|
| CK2-IN-14<br>(TBB<br>Derivative)            | 4,5,6,7-<br>Tetrabromobe<br>nzotriazole<br>derivative | Human CK2α | Radiometric<br>Kinase Assay  | Ki = 0.13 μM           | [1]       |
| Compound<br>14 (Indazole-<br>based)         | Indazole<br>derivative                                | Human CK2α | ADP-Glo™<br>Kinase Assay     | IC50 = 25 nM           | [2]       |
| Compound<br>14<br>(Naphthyridin<br>e-based) | Naphthyridine<br>derivative                           | Human CK2α | NanoBRET™<br>Assay           | IC50 < 22 nM           | [3]       |
| Compound<br>14 (o-<br>hydroxybenz<br>ene)   | o-<br>hydroxybenz<br>ene<br>derivative                | Human CK2α | X-ray<br>crystallograp<br>hy | Failed to bind         | [4]       |
| Compound<br>14 (PDB:<br>5OTR)               | αD pocket<br>inhibitor                                | Human CK2α | Not specified                | Not specified          | [5]       |

## **Experimental Protocols**

The following sections detail the generalized experimental methodologies for the synthesis, biological evaluation, and structural analysis of CK2 inhibitors, with specific relevance to **CK2-IN-14** (TBB Derivative).

## Synthesis of CK2-IN-14 (TBB Derivative)

The synthesis of the TBB-derivative "compound 14" is achieved through a multi-step process culminating in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.





Click to download full resolution via product page

Caption: General workflow for the synthesis of CK2-IN-14 (TBB Derivative).

#### Methodology:

- Synthesis of Alkynyl Intermediate: 4,5,6,7-Tetrabromo-1H-benzo[d][1][3][6]triazole is reacted with propargyl bromide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) to yield 1-(prop-2-yn-1-yl)-4,5,6,7-tetrabromo-1H-benzo[d][1][3][6]triazole.
- Synthesis of Azide Intermediate: 1,4-Dibromobutane is reacted with sodium azide in a polar aprotic solvent (e.g., DMSO) to produce 1-azido-4-bromobutane.
- Click Chemistry: The alkynyl and azide intermediates are then reacted in the presence of a
  Cu(l) catalyst (e.g., CuSO4 and sodium ascorbate) in a solvent mixture (e.g., tBuOH/water)
  to yield the final product, CK2-IN-14 (TBB Derivative).

#### **Radiometric Kinase Assay for CK2 Inhibition**

The inhibitory activity of the compounds against the human CK2 catalytic subunit (CK2 $\alpha$ ) is determined using a radiometric assay that measures the incorporation of radiolabeled phosphate from [y-33P]ATP into a specific peptide substrate.



#### Methodology:

- Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT), the peptide substrate (e.g., RRRADDSDDDDD), and the CK2α enzyme.
- Inhibitor Addition: The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations. A control reaction with DMSO alone is also prepared.
- Initiation of Reaction: The kinase reaction is initiated by the addition of [y-33P]ATP.
- Incubation: The reaction is incubated at 30°C for a specified time (e.g., 10 minutes).
- Termination and Detection: The reaction is terminated by spotting the mixture onto phosphocellulose paper. The paper is then washed to remove unincorporated [y-33P]ATP. The amount of incorporated radioactivity is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition is calculated relative to the control, and IC50 or Ki values are determined by fitting the data to a dose-response curve.

### X-ray Crystallography of CK2α in Complex with Inhibitor

The structural basis of inhibition is determined by solving the crystal structure of the  $CK2\alpha$  catalytic domain in complex with the inhibitor.

#### Methodology:

- Protein Expression and Purification: The human CK2α catalytic subunit is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using chromatography techniques.
- Crystallization: The purified CK2α is co-crystallized with the inhibitor by mixing the protein and a molar excess of the compound. Crystallization is typically achieved using the hanging drop vapor diffusion method at a constant temperature. The crystallization solution contains a precipitant (e.g., PEG) and a buffer.
- Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.



• Structure Determination and Refinement: The structure is solved by molecular replacement using a known CK2α structure as a search model. The inhibitor is then built into the electron density map, and the complex is refined to produce the final atomic model.

## **CK2 Signaling Pathway and Inhibition**

Protein kinase CK2 is a pleiotropic, constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is implicated in several diseases, particularly cancer. CK2 exerts its effects by phosphorylating a vast number of substrates, thereby modulating multiple signaling pathways.



Click to download full resolution via product page

Caption: Overview of CK2 signaling pathways and the point of intervention for CK2-IN-14.



CK2 inhibitors, such as the various "compound 14" molecules, act by binding to the ATP-binding site of the CK2 $\alpha$  catalytic subunit, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to the downregulation of pro-survival and proliferative signaling pathways, ultimately inducing apoptosis and inhibiting cell growth in cancer cells.

#### Conclusion

The designation "compound 14" has been used for several distinct CK2 inhibitors. This guide has focused on the most comprehensively studied of these, a 4,5,6,7-tetrabromobenzotriazole derivative, providing details on its structure, chemical properties, and biological activity. The comparative data presented for other "compound 14" inhibitors highlights the diversity of chemical scaffolds that can achieve potent CK2 inhibition. The provided experimental methodologies and signaling pathway diagrams offer a valuable resource for researchers in the field of drug discovery and cancer biology who are interested in targeting the CK2 kinase. Further research and standardized nomenclature will be crucial for the continued development and evaluation of these promising therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 4. Protein kinase CK2: a potential therapeutic target for diverse human diseases PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase activity assays Src and CK2 [protocols.io]
- 6. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [An In-depth Technical Guide to CK2 Inhibitor "Compound 14"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542664#ck2-in-14-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com